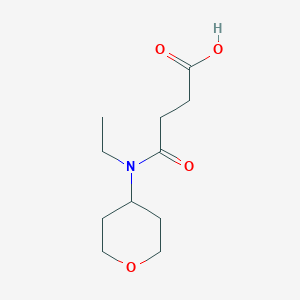

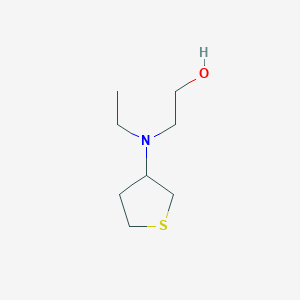

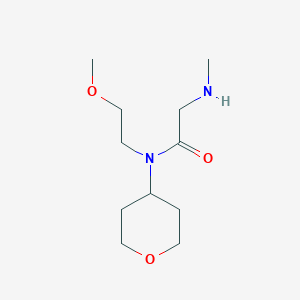

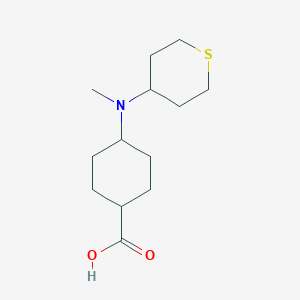

2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Vue d'ensemble

Description

“2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide” is a derivative of cyanoacetamide . Cyanoacetamide is an organic compound and an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of cyanoacetamides, including “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Cyano-N-(tetrahydrocarbazole)acetamide has been utilized in the synthesis of various arylazocarbazole derivatives. These compounds have potential applications in the development of new therapeutic agents and materials due to their unique structural properties (Fadda et al., 2010).

Antimicrobial Applications

A study demonstrated the use of 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide in the synthesis of heterocycles with sulfamoyl moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Darwish et al., 2014).

Antitumor Activity

Research on 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide revealed their use in synthesizing compounds with significant antitumor activity. Some of these synthesized compounds showed inhibitory effects on various cancer cell lines, comparable to established chemotherapy drugs (Albratty et al., 2017).

Insecticidal Properties

The compound 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates its potential in developing new insecticides (Fadda et al., 2017).

Enhancement of Molecular Imprinted Polymers

2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide was studied for its role in enhancing molecular imprinted polymers as organic fillers on bagasse cellulose fibers. These polymers showed potential in various applications, including antimicrobial activities and material science (Fahim & Abu-El Magd, 2021).

Synthesis of Heterocyclic Dyes and Their Precursors

The compound was used in the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes. These dyes exhibited significant antibacterial and antifungal activities, making them potential candidates for textile dyeing and finishing (Shams et al., 2011).

Mécanisme D'action

Target of Action

It is known that n-cyanoacetamides, a class of compounds to which this molecule belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with other molecules to form heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which can have diverse biological activities and can affect multiple biochemical pathways.

Result of Action

The result of the action of this compound is the formation of various heterocyclic compounds . These compounds can have diverse biological activities, which can result in various molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are known for their diverse biological activities . The interactions of this compound with these biomolecules often involve condensation and substitution reactions, leveraging the active hydrogen on the C-2 position of the compound .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of heterocyclic derivatives, such as thiophene and thiazole, suggests its potential in modulating cellular activities . These effects are crucial for understanding how this compound can be utilized in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, forming stable complexes with enzymes and proteins . These interactions can lead to changes in gene expression and modulation of enzymatic activities, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it a reliable candidate for biochemical studies . Long-term studies have indicated that this compound maintains its activity and continues to influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular functions without significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s cyanoacetamide structure allows it to participate in reactions that form heterocyclic compounds, which are essential in metabolic processes . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving desired biochemical effects.

Propriétés

IUPAC Name |

2-cyano-N-ethyl-N-(thiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRLIFOXZISHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477564.png)